5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Overview
Description
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6BrN3O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit bruton’s tyrosine kinase, serine/threonine kinase akt1, and ca-dependent protein kinase 1 . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives are known to interact with their targets, potentially inhibiting kinase activity and disrupting cellular signaling pathways .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may impact pathways related to cell growth, differentiation, and survival .
Result of Action
Given its potential kinase inhibitory activity, it may influence cell growth, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves the bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Uniqueness
The presence of the bromine atom in 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-3-5(9)4-2-10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHNYSXDWPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170530 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-55-1 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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